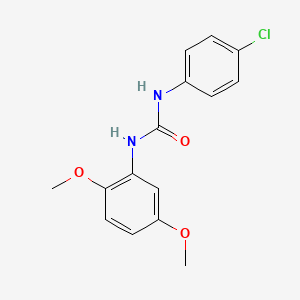

N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea involves various chemical reactions, highlighting the versatility of urea derivatives in organic synthesis. A notable method involves the hydrolysis of p-chlorophenyl isocyanate in acetone, followed by water addition, to yield N,N′-bis(4-chlorophenyl)urea with high efficiency (Zhu Hui, 2007). Another synthesis approach for related compounds utilizes triphosgene as an acylating agent, demonstrating the adaptability of urea synthesis techniques (Chen Chang-shui, 2008).

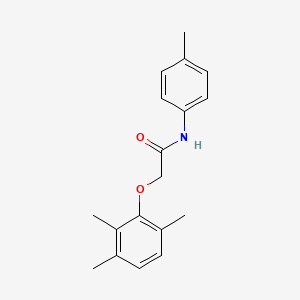

Molecular Structure Analysis

The molecular structure of similar urea compounds shows significant interactions and conformational stability. For example, a study on a related compound exhibited a nearly planar dimethoxyphenyl unit and a dihedral angle indicating the spatial arrangement of molecular components, contributing to the understanding of urea derivatives' molecular geometry (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, demonstrating their reactivity and functional versatility. Mechanistic studies have shown that ureas can undergo reactions forming complex structures, with the reaction mechanism involving attack by the urea anion on substrates, followed by cyclisation and rearrangement, showcasing the dynamic chemical behavior of urea compounds (A. Butler & E. Leitch, 1978).

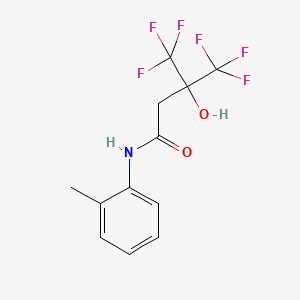

Physical Properties Analysis

The physical properties of urea derivatives are closely tied to their molecular structure. For instance, the intra- and intermolecular hydrogen bonding within these compounds significantly influences their physical state and stability, as observed in crystalline structures and conformational analyses (A. Saeed et al., 2021).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea and related compounds, such as reactivity and bonding patterns, are influenced by their functional groups and molecular structure. Studies have highlighted the role of urea functional groups in forming hydrogen-bonded complexes and the impact of substituents on chemical reactivity and interactions (Perry S. Corbin et al., 2001).

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-20-12-7-8-14(21-2)13(9-12)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHSVHKQIBEKCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)

![(1R*,5R*)-6-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)

![ethyl 3-(2-fluorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinecarboxylate](/img/structure/B5641209.png)

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641213.png)

![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)

![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)

![N-methyl-N-[3-(methylthio)benzyl]pyrimidin-4-amine](/img/structure/B5641246.png)

![N-{rel-(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5641251.png)

![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5641271.png)